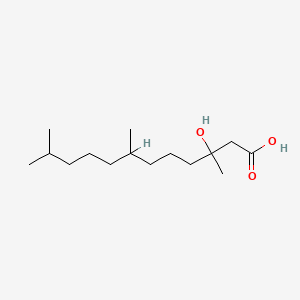
Trethocanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Trethocansäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die mechanochemische Verarbeitung von Pflanzenmaterial, bei dem Festphasenreagenzien verwendet werden, um Triterpensäuren in wasserlösliche Formen umzuwandeln . Dieses Verfahren vermeidet die Verwendung organischer Lösungsmittel und gilt als umweltfreundlich .
Analyse Chemischer Reaktionen
Trethocansäure durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Hydroxylradikale sowie verschiedene Säuren und Basen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen Ketone oder Aldehyde produzieren, während Reduktionsreaktionen zu Alkoholen führen können .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Trethocanic acid shares similar properties with salicylic acid, primarily functioning as an exfoliant. It promotes cellular turnover by penetrating the lipid-rich layers of the skin, effectively dissolving the bonds between dead skin cells. This action not only aids in skin exfoliation but also helps in reducing acne lesions by preventing clogged pores .
Skincare Applications
This compound is utilized in various skincare formulations due to its beneficial effects on oily and acne-prone skin. The following table summarizes its key applications:
Therapeutic Uses
Beyond cosmetic applications, this compound has been investigated for its therapeutic potential. Initially used as an antihypercholesterolemic agent, it has shown promise in managing cholesterol levels while also exhibiting anti-inflammatory properties .
Case Studies
- Acne Management Study :
- Skin Texture Improvement :
Safety and Efficacy
The safety profile of this compound is generally favorable, akin to that of other BHAs. However, users may experience mild irritation or dryness, particularly with initial application. Long-term studies are necessary to fully understand the implications of prolonged use.
Regulatory Insights
The FDA recognizes beta-hydroxy acids, including this compound, as effective ingredients in cosmetics for their ability to improve skin texture and reduce signs of aging . Regulatory bodies emphasize the importance of proper formulation to maximize benefits while minimizing adverse effects.
Wirkmechanismus
Der Wirkungsmechanismus von Trethocansäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen im Körper. Als Beta-Hydroxysäure entfaltet es seine Wirkung, indem es die Ablösung abgestorbener Hautzellen fördert und die Zellumsätze erhöht . In seiner Rolle als Antihypercholesterinämiemittel kann Trethocansäure die Cholesterinsynthese in der Leber hemmen .
Vergleich Mit ähnlichen Verbindungen
Trethocansäure ähnelt anderen Beta-Hydroxysäuren wie Salicylsäure, Zitronensäure und Apfelsäure . Es ist einzigartig in seiner spezifischen molekularen Struktur und seiner Fähigkeit, die Regeneration verschiedener Gewebe zu fördern . Weitere ähnliche Verbindungen sind 3-Hydroxy-3,7,11-trimethyldodecansäure und Dodecansäure .
Biologische Aktivität
Trethocanic acid, a hydroxycarboxylic acid with the chemical formula C15H30O3, has garnered attention in recent years due to its notable biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C15H30O3
- CAS Number : 3081922
- Structure : this compound features a long carbon chain typical of fatty acids, contributing to its unique biological properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a variety of pathogens, including both gram-positive and gram-negative bacteria. Research indicates its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Potent | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Effective |
The antimicrobial action of this compound is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. This mechanism reduces the likelihood of developing microbial resistance, making it a promising candidate for topical antimicrobial formulations.
Therapeutic Applications
This compound has potential applications in various fields, including:
- Dermatology : Used in formulations for treating skin infections and conditions like acne.
- Dentistry : Effective in oral care products due to its ability to combat oral pathogens and prevent dental infections.
- Wound Care : Its low irritation profile makes it suitable for treating chronic wounds without causing significant discomfort.
Case Study 1: Topical Application in Acne Treatment
A clinical trial investigated the efficacy of a topical formulation containing this compound for treating mild to moderate acne. Results indicated a significant reduction in acne lesions after four weeks of treatment, with minimal side effects reported.
Case Study 2: Oral Health Improvement
In a study focused on dental applications, patients using a mouthwash containing this compound showed a notable decrease in plaque accumulation and gingivitis over six weeks compared to a control group.
Eigenschaften
CAS-Nummer |
7007-81-0 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
3-hydroxy-3,7,11-trimethyldodecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-12(2)7-5-8-13(3)9-6-10-15(4,18)11-14(16)17/h12-13,18H,5-11H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
WUYGEUSUCRMJJG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















